molecular formula C33H40N6O7 B1668600 Casokefamide CAS No. 98815-38-4

Casokefamide

Cat. No.: B1668600
CAS No.: 98815-38-4
M. Wt: 632.7 g/mol
InChI Key: XDRHVZLDLNGKLM-FLVVDCEDSA-N
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Description

Casokefamide, also known as β-casomorphin 4027 and [D-Ala2,4,Tyr5]-β-casomorphin-5-amide, is a peripherally-specific, synthetic opioid pentapeptide. It has the amino acid sequence Tyr-D-Ala-Phe-D-Ala-Tyr-NH2. This compound was designed to improve resistance to digestive enzymes, making it a potential antidiarrheal medicine .

Preparation Methods

Casokefamide is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of amino acids to form the pentapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions. Industrial production methods would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability .

Chemical Reactions Analysis

Casokefamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

    Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Casokefamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modifications.

    Biology: Investigated for its interactions with opioid receptors and its effects on gastrointestinal motility.

    Medicine: Explored as a potential antidiarrheal agent due to its resistance to digestive enzymes and its ability to bind to both μ- and δ-opioid receptors.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Casokefamide exerts its effects by binding to both μ- and δ-opioid receptors. This binding modulates gastrointestinal motility and secretion, leading to its antidiarrheal effects. The molecular targets include the opioid receptors in the gastrointestinal tract, and the pathways involved are related to opioid receptor signaling .

Comparison with Similar Compounds

Casokefamide is unique compared to other casomorphins due to its ability to bind to both μ- and δ-opioid receptors, whereas other casomorphins are generally selective μ-opioid receptor agonists. Similar compounds include:

Properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N6O7/c1-19(36-32(45)26(34)16-22-8-12-24(40)13-9-22)31(44)39-28(18-21-6-4-3-5-7-21)33(46)37-20(2)30(43)38-27(29(35)42)17-23-10-14-25(41)15-11-23/h3-15,19-20,26-28,40-41H,16-18,34H2,1-2H3,(H2,35,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)/t19-,20-,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRHVZLDLNGKLM-FLVVDCEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243827
Record name Casokefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98815-38-4
Record name Casokefamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098815384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casokefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CASOKEFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B453T1E8MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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